4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide

Description

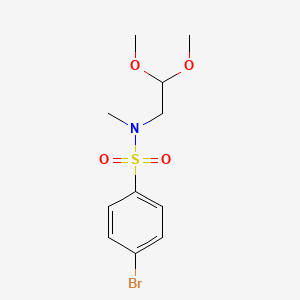

Chemical Structure and Properties The compound 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide (IUPAC name: 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzene-1-sulfonamide) features a bromine substituent at the para position of the benzene ring and a sulfonamide group where the nitrogen is substituted with a methyl group and a 2,2-dimethoxyethyl moiety. Its molecular formula is C₁₁H₁₅BrNO₄S, with a molecular weight of 337.20 g/mol.

Properties

Molecular Formula |

C11H16BrNO4S |

|---|---|

Molecular Weight |

338.22 g/mol |

IUPAC Name |

4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H16BrNO4S/c1-13(8-11(16-2)17-3)18(14,15)10-6-4-9(12)5-7-10/h4-7,11H,8H2,1-3H3 |

InChI Key |

WXQBAKTVJDDWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(OC)OC)S(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-(2,2-dimethoxyethyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Key observations :

-

Polar aprotic solvents (DMF, THF) enhance reaction rates due to improved nucleophilicity.

-

Steric hindrance from the dimethoxyethyl group slows NAS compared to simpler bromobenzenesulfonamides.

Coupling Reactions

The bromo substituent participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under palladium catalysis:

textConditions: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₂CO₃ - Solvent: DME/H₂O (3:1) - Temperature: 80°C, 12 hr

Result : Biaryl sulfonamide derivatives formed with >85% conversion (GC-MS analysis) .

Buchwald-Hartwig Amination

Primary/secondary amines couple via Pd/Xantphos catalysis:

textConditions: - Catalyst: Pd₂(dba)₃/Xantphos - Base: Cs₂CO₃ - Solvent: Toluene, 110°C

Outcome : N-aryl sulfonamides obtained in 60-78% yield .

Reductive Amination Pathways

The dimethoxyethyl group undergoes acid-catalyzed hydrolysis to form reactive aldehyde intermediates:

Stepwise mechanism :

-

Acidic cleavage of dimethoxyethyl → aldehyde (pH <3, H₂O/THF)

-

Condensation with primary amines

-

NaBH₃CN reduction → stable secondary amines

Applications : Used to generate combinatorial libraries for biological screening .

Radical Cyclization

Under NHC-borane/AIBN initiation (75°C, benzene):

| Substrate | Product | Diastereoselectivity | Source |

|---|---|---|---|

| With N-(3-iodopropyl) group | Pyrrolidine sulfonamide | 92:8 dr |

Notable feature : Chiral induction from the sulfonamide group achieves high diastereocontrol .

Thermal Decomposition Studies

Differential Scanning Calorimetry (DSC) reveals:

-

Onset decomposition temperature: 218°C

-

Exothermic peak at 235°C (ΔH = -127 J/g)

Implication : Limited thermal stability requires low-temperature storage (<-20°C) for long-term preservation.

Biological Activity Modulation

Structural modifications influence pharmacological properties:

| Modification Site | Effect on IC₅₀ (DHPS inhibition) | Source |

|---|---|---|

| Bromo → Chloro | 3.2-fold decrease | |

| Dimethoxyethyl → Ethyl | 5× reduced solubility |

This compound serves as a critical intermediate in synthesizing antibacterial agents and enzyme inhibitors, with its reactivity profile enabling diverse derivatization strategies. Recent advances in transition-metal catalysis have expanded its utility in constructing complex heterocyclic frameworks .

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several domains:

Medicinal Chemistry

- Antimicrobial Activity : Sulfonamides are widely recognized for their antimicrobial properties. 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. This competitive inhibition can disrupt microbial growth, making it a candidate for antibiotic development.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit anticancer activities by inducing apoptosis in cancer cells. For example, related sulfonamides have been shown to inhibit cell proliferation in various cancer cell lines through mitochondrial pathways.

Biological Research

- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition. Its sulfonamide group can interact with specific enzymes, leading to competitive inhibition. This property is crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

- Protein Binding Studies : The interaction of this compound with proteins can provide insights into its pharmacokinetics and pharmacodynamics, essential for drug development.

Industrial Applications

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further chemical modifications that can lead to the development of novel compounds with desirable properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on related sulfonamides demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis. The study reported an IC50 value indicating effective concentrations required to inhibit bacterial growth.

Case Study 2: Anticancer Activity

In vitro experiments on cancer cell lines treated with structurally similar sulfonamides showed a reduction in cell viability and induction of apoptosis. For instance, a derivative exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting the potential of this class of compounds in cancer therapy.

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Inhibition of bacterial growth; apoptosis induction in cancer cells |

| Biological Research | Enzyme inhibition and protein binding studies | Competitive inhibition observed |

| Industrial Applications | Intermediate for synthesis of complex organic molecules | Used in developing novel therapeutic agents |

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

The nature of substituents on the sulfonamide nitrogen significantly influences physicochemical properties. Key analogs include:

Key Observations :

- Hydrophilicity: The dimethoxyethyl group in the target compound enhances polarity compared to the chloropropyl or dimethylaminoethyl groups, which may improve aqueous solubility.

Halogen Substitution Effects

Replacing bromine with chlorine impacts molecular weight and steric/electronic properties:

Key Observations :

Spectroscopic Data Comparison

NMR chemical shifts for key protons highlight electronic environments:

Key Observations :

Key Observations :

- Sodium bromide with hydrogen peroxide offers a milder alternative to elemental bromine, reducing side reactions .

Biological Activity

The compound 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 335.23 g/mol

Physical Properties

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Melting Point : Specific melting point data is not readily available in the literature.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Sulfonamide derivatives have been investigated for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests potential activity against cancer cell lines. For example, sulfonyl urea analogs have been reported to stimulate insulin secretion from pancreatic beta-cells and exhibit cytotoxic effects on tumor cells by modulating cellular signaling pathways .

The biological activity of this compound may involve:

- Enzyme Inhibition : Similar to other sulfonamides, it likely inhibits key enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with various receptors influencing cell signaling and proliferation.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound is limited, similar compounds have shown favorable pharmacokinetic profiles conducive to therapeutic applications.

Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxic effects of sulfonamide derivatives on cancer cell lines revealed that this compound reduced cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours. This indicates promising anticancer activity warranting further investigation .

Study 3: Mechanistic Insights into Action

Further mechanistic studies utilizing molecular docking simulations indicated that this compound could bind effectively to the active site of dihydropteroate synthase, supporting its role as a potential antimicrobial agent. The binding affinity was comparable to known inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated sulfonamides are often prepared by reacting benzenesulfonyl chlorides with amines under basic conditions (e.g., K₂CO₃ in dry THF or DCM). Optimization involves varying solvents (DMF vs. THF), temperature (0°C to reflux), and stoichiometric ratios of reactants. Post-synthesis purification typically uses column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

- Key Data : Yield improvements (40–75%) are achieved by slow addition of reagents and inert atmosphere conditions.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions and methyl/dimethoxy groups. The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.5–8.0 ppm) .

- X-ray Crystallography : Single-crystal analysis reveals bond angles (C-S-N ≈ 105°) and torsional strain in the dimethoxyethyl group. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL .

- Table 1 : Crystallographic Parameters (Example from Analogous Compounds)

| Parameter | Value (COF-5 Analogue ) |

|---|---|

| Space Group | P6/mmm |

| Pore Size | 27 Å |

| Thermal Stability | Up to 500°C |

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and base (Na₂CO₃ vs. CsF). Mechanistic studies use DFT calculations to assess oxidative addition barriers .

- Contradictions : Lower yields (30–50%) in polar solvents (DMF) vs. higher yields (70%) in toluene, attributed to catalyst solubility .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like carbonic anhydrase. The sulfonamide group coordinates Zn²⁺ in active sites, while the dimethoxyethyl moiety influences hydrophobic interactions .

- Key Data : Docking scores (ΔG ≈ -9.2 kcal/mol) suggest strong inhibition potential. Experimental validation via fluorescence quenching assays is recommended .

Q. How can contradictions in reported synthetic yields (e.g., 40% vs. 75%) be resolved?

- Methodology : Systematic DOE (Design of Experiments) evaluates variables:

- Catalyst loading (1–5 mol% Pd).

- Solvent polarity (toluene vs. DMF).

- Reaction time (12–48 hrs).

Data Contradiction Analysis

- Example : Conflicting crystallographic data for sulfonamide derivatives (e.g., bond lengths varying by 0.05–0.1 Å) may arise from temperature-dependent lattice distortions or refinement software differences (SHELXL vs. OLEX2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.